molecular formula C24H27N3O4 B490945 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 462069-92-7

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B490945
CAS No.: 462069-92-7
M. Wt: 421.5g/mol
InChI Key: XCSIDBUNXXQSLA-LSDHQDQOSA-N
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Description

“4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features a pyrrolone core structure

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-31-19-9-7-17(8-10-19)21-20(22(28)18-5-3-2-4-6-18)23(29)24(30)27(21)16-15-26-13-11-25-12-14-26/h2-10,21,25,28H,11-16H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSIDBUNXXQSLA-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Key Features:

  • Pyrrole Ring: The presence of the pyrrole ring contributes to its pharmacological properties.
  • Piperazine Moiety: This component enhances the compound's interaction with biological targets, particularly in the central nervous system.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar pyrrole-based compounds have shown effectiveness against various cancer cell lines, including breast and prostate cancers.

Case Study:

A study synthesized a series of pyrrole derivatives, including compounds similar to 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one, which demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests potential for further development as anticancer agents .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. Similar compounds have shown promise in reducing seizure activity in animal models.

Research Findings:

In a study focusing on pyrrolidine derivatives, compounds with similar structural features were found to significantly reduce seizure frequency in rodent models, indicating potential for treating epilepsy .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Findings:

Research has highlighted that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to applications in treating mood disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-70.39
Compound BAnticonvulsantRodent Seizure Model0.25
Compound CNeuropharmacologicalSerotonin Receptors0.15

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-5-phenyl-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group.

    4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(methylamino)ethyl)-1H-pyrrol-2(5H)-one: Similar structure but has a methylamino group instead of piperazine.

Uniqueness

The presence of both the methoxyphenyl and piperazine groups in “4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one” may confer unique biological activity or chemical reactivity compared to its analogs.

Biological Activity

The compound 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities, particularly as an antagonist of formyl peptide receptors (FPRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C31H29N5O3C_{31}H_{29}N_5O_3, and it features a complex structure that includes a pyrrole ring, a benzoyl group, and a piperazine moiety. This structural diversity is significant for its biological interactions.

Research indicates that 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one acts primarily as an FPR1 antagonist . FPRs are G-protein-coupled receptors expressed on various leukocytes and play crucial roles in inflammatory responses. The antagonism of FPR1 can inhibit pathways that lead to neutrophil activation, chemotaxis, and adhesion, thereby modulating inflammatory responses.

Key Findings from Studies

  • Inhibition of Calcium Flux : The compound demonstrated significant inhibition of fMLF-induced intracellular calcium mobilization in FPR1-transfected HL60 cells, indicating its effectiveness as an antagonist .
  • Impact on Neutrophil Function : It was shown to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
  • ERK1/2 Phosphorylation : The compound also inhibited the phosphorylation of extracellular signal-regulated kinases (ERK1/2) in various cell types, further supporting its role in modulating signaling pathways associated with inflammation .

Case Studies and Experimental Evidence

Several studies have evaluated the biological activity of pyrrole derivatives similar to 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one :

StudyCompoundBiological ActivityFindings
14FPR1 AntagonistInhibited fMLF-induced calcium mobilization in HL60 cells
Various PyrrolesAnti-inflammatoryExhibited diverse biological activities including anti-HIV and anticancer effects
PYZ16COX-II InhibitorShowed significant anti-inflammatory activity with an IC50 value of 0.52 μM

Pharmacological Implications

The ability of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one to selectively inhibit FPR1 suggests potential uses in treating inflammatory diseases such as rheumatoid arthritis, asthma, and other conditions where neutrophil activation plays a detrimental role.

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